N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and acetaldehyde . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative used in coordination chemistry.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which are essential components of nucleic acids.
Thiophene Derivatives: Used in the development of organic electronic materials.
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-9-14-4-5-18(9)13-15-7-10(8-16-13)17-12(19)11-3-2-6-20-11/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWXBWBUXLKKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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